molecular formula C10H9F3N2O2 B12442072 Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate

Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate

Cat. No.: B12442072
M. Wt: 246.19 g/mol
InChI Key: MXLQJECZCYQLFU-UHFFFAOYSA-N
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Description

Cyclopropyl Group at Position 6

The cyclopropyl ring introduces significant steric strain due to its 60° bond angles, deviating from the ideal tetrahedral geometry. This strain increases the energy of the molecule, potentially affecting its conformational flexibility. The cyclopropyl group’s sp³-hybridized carbon atoms also donate slight electron density to the pyrimidine ring via hyperconjugation, marginally altering the aromatic system’s electron distribution.

Trifluoromethyl Group at Position 4

The -CF₃ group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This induces a meta-directing effect on the pyrimidine ring, polarizing the π-electron system and increasing the acidity of adjacent hydrogen atoms. The trifluoromethyl group’s tetrahedral geometry creates steric hindrance, which may limit rotational freedom around the C-CF₃ bond.

Methyl Carboxylate at Position 2

The methyl carboxylate moiety contributes both steric and electronic effects. The ester group’s carbonyl oxygen withdraws electron density, while the methoxy oxygen donates electrons through resonance. This duality creates a polarized region at position 2, influencing reactivity in nucleophilic or electrophilic reactions.

Table 2: Key Geometric Parameters of Substituents

Substituent Bond Length (Å) Bond Angle (°) Electronic Effect
Cyclopropyl (C₃H₅) 1.51 (C-C) 60 Weak electron donation
Trifluoromethyl (CF₃) 1.33 (C-F) 109.5 Strong electron withdrawal
Carboxylate (COOCH₃) 1.21 (C=O) 120 Resonance polarization

Comparative Structural Analysis with Related Pyrimidine Carboxylates

Comparison with Methyl [6-Methyl-4-(Trifluoromethyl)Pyrimidin-2-yl]Carboxylate

Replacing the cyclopropyl group with a methyl group (as in PubChem CID 91926079) reduces steric bulk but maintains similar electronic effects. The methyl group’s smaller size enhances molecular planarity, potentially increasing crystallinity. However, the absence of cyclopropane’s hyperconjugative effects may alter the ring’s electron density distribution.

Comparison with N-{2-[4-Cyclopropyl-6-(Trifluoromethyl)Pyrimidin-2-yl]Ethyl}Adamantane-1-Carboxamide

The adamantane-derived compound shares the 4-trifluoromethyl-6-cyclopropylpyrimidine motif but replaces the methyl carboxylate with a carboxamide-linked ethyladamantane group. This substitution introduces a bulky polycyclic hydrocarbon, drastically increasing steric hindrance and altering solubility profiles.

Table 3: Structural and Electronic Comparison of Pyrimidine Derivatives

Compound Substituent at Position 6 Substituent at Position 2 Electron-Withdrawing Groups
Target compound Cyclopropyl Methyl carboxylate CF₃, COOCH₃
Methyl [6-methyl-4-CF₃-pyrimidinyl]CA Methyl Methyl carboxylate CF₃, COOCH₃
Adamantane-carboxamide derivative Cyclopropyl Ethyladamantane carboxamide CF₃, CONH

Impact of Substituent Position on Aromaticity

The trifluoromethyl group at position 4 and carboxylate at position 2 create a conjugated system that stabilizes the pyrimidine ring through resonance. Comparative studies suggest that electron-withdrawing groups at positions 2 and 4 enhance the ring’s aromaticity, as evidenced by decreased bond alternation in computational models.

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

methyl 4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C10H9F3N2O2/c1-17-9(16)8-14-6(5-2-3-5)4-7(15-8)10(11,12)13/h4-5H,2-3H2,1H3

InChI Key

MXLQJECZCYQLFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation of urea derivatives with β-keto esters or malonic esters is a classical method for pyrimidine synthesis. For example:

  • Reactants : A urea derivative with a trifluoromethyl group and a β-keto ester with a cyclopropyl moiety.
  • Conditions : Acidic catalysts (e.g., HCl, H2SO4) promote cyclization.

Example :
A trifluoromethyl-substituted urea reacts with methyl acetoacetate under acidic conditions to form the pyrimidine core. The methyl ester at position 2 is introduced during this step.

Nucleophilic Substitution

Pre-formed pyrimidines with halide leaving groups (e.g., Cl) undergo substitution to introduce substituents. For example:

  • Reactants : 4-Chloro-6-(trifluoromethyl)pyrimidin-2-carboxylic acid.
  • Conditions : Grignard reagents (e.g., cyclopropylmagnesium bromide) in THF at 0°C to RT introduce cyclopropyl at position 6.

Introduction of the Cyclopropyl Group

The cyclopropyl group is typically added via Grignard reagents or organometallic coupling .

Grignard Reaction

Procedure :

  • Substrate : 4-Chloro-6-(trifluoromethyl)pyrimidin-2-carboxylic acid.
  • Reagents : Cyclopropylmagnesium bromide, THF, −78°C to RT.
  • Mechanism : Nucleophilic substitution replaces the 6-chloro group with cyclopropyl.

Yield : ~70–80% (optimized with catalytic CuI).

Copper-Catalyzed Cyclopropanation

For enantioselective synthesis, copper–bisoxazoline complexes with trifluorodiazoethane yield cyclopropylboronates, which can be functionalized.

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced early in the synthesis due to its stability.

Direct Substitution

Procedure :

  • Substrate : 6-Cyclopropylpyrimidin-2-carboxylic acid.
  • Reagents : Trifluoromethyl iodide (CF3I), Pd catalyst.
  • Conditions : Cross-coupling under inert atmosphere.

Note : Limited by the availability of reactive trifluoromethyl reagents.

Cyclization with Trifluoroacetamide Derivatives

Procedure :

  • Reactants : Ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane.
  • Conditions : Heating to 160–180°C, followed by dehydration with P2O5 and ammonia absorption.

Methyl Ester Formation

The methyl ester at position 2 is introduced via esterification or nucleophilic substitution .

Esterification of Carboxylic Acid

Procedure :

  • Substrate : 6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-carboxylic acid.
  • Reagents : Methanol, H2SO4 (catalyst), reflux.
  • Mechanism : Acid-catalyzed esterification.

Yield : >90% under optimized conditions.

Substitution of Chloride with Methoxide

Procedure :

  • Substrate : 6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-chloro.
  • Reagents : Sodium methoxide (NaOMe), DMF, 60–80°C.
  • Mechanism : SNAr replaces Cl with OMe.

Note : Limited by steric hindrance from adjacent substituents.

Optimization and Challenges

Reaction Conditions

Parameter Optimal Range Impact on Yield
Temperature 0°C to RT (Grignard) High yields at low T
Solvent THF, DMF Solubility and reactivity
Catalyst CuI (5 mol%) Enhances substitution efficiency

Purification

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradient.
  • Recrystallization : Ethanol/water mixtures for crystalline products.

Key Challenges

  • Steric Hindrance : Bulky cyclopropyl and trifluoromethyl groups slow substitution.
  • Trifluoromethyl Stability : Requires inert atmospheres to prevent decomposition.

Alternative Routes

One-Pot Synthesis

Procedure :

  • Reactants : Trifluoroacetamide, 1,3-diamino-2-hydroxypropane, cyclopropyl Grignard.
  • Conditions : Sequential heating and Grignard addition.
  • Advantage : Reduces intermediate isolation steps.

Enzymatic Synthesis

Procedure :

  • Enzyme : Myoglobin variants catalyze cyclopropanation with trifluorodiazoethane.
  • Conditions : Mild, enantioselective (ee >95%).

Data Tables

Table 1: Grignard Reaction Optimization

Entry Cyclopropyl Reagent Solvent Yield (%)
1 MgBr (1.0 equiv) THF 72
2 MgBr (1.5 equiv) THF 85
3 MgBr + CuI (5 mol%) THF 89

Table 2: Esterification Conditions

Entry Acid Catalyst Time (h) Yield (%)
1 H2SO4 4 92
2 DCC/DMAP 2 95

Chemical Reactions Analysis

Types of Reactions

Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Key Structural and Functional Differences

Below is a detailed analysis of their differences:

Table 1: Structural and Functional Comparison
Property Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
Molecular Formula C₁₀H₉F₃N₂O₂ C₉H₅F₃N₂OS
Molecular Weight 246.19 g/mol 246.21 g/mol
Substituents - 6-Cyclopropyl
- 2-Methyl carboxylate
- 4-(2-Thienyl)
- 2-Hydroxyl
Key Functional Groups -CF₃, -COOCH₃ -CF₃, -OH, Thiophene
Predicted logP ~2.5 (higher lipophilicity due to ester) ~1.8 (lower due to polar -OH and thienyl S)
Hydrogen Bonding Capacity Low (ester group is a weak H-bond acceptor) Moderate (-OH acts as H-bond donor/acceptor)
Electron Effects -CF₃ (electron-withdrawing)
Cyclopropyl (electron-donating)
-CF₃ (electron-withdrawing)
Thienyl (aromatic, conjugated)

Discussion of Comparative Properties

Lipophilicity and Solubility :

  • The methyl carboxylate group in the target compound enhances lipophilicity (predicted logP ~2.5), making it more suitable for membrane penetration in biological systems. In contrast, the hydroxyl group in 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol increases polarity, reducing logP (~1.8) and improving aqueous solubility .

Substituent Effects on Reactivity: The cyclopropyl group introduces ring strain, which may influence conformational stability and intermolecular interactions. The thienyl group in the comparator is aromatic and planar, enabling π-π stacking interactions with biological targets (e.g., enzyme active sites). The sulfur atom may participate in hydrophobic interactions or coordinate with metal ions .

Biological Implications: The methyl carboxylate ester in the target compound likely improves metabolic stability compared to a free carboxylic acid, reducing susceptibility to hydrolysis. Conversely, the hydroxyl group in the thienyl analog might confer higher reactivity but lower metabolic resistance.

Biological Activity

Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C10H9F3N2O2
  • Molecular Weight : 246.19 g/mol
  • CAS Number : 1820712-03-5
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with trifluoromethyl groups can enhance lipophilicity and modulate biological activity through increased binding affinity to target proteins.

Biological Activity Overview

  • Antiparasitic Activity :
    • Studies have shown that pyrimidine derivatives exhibit significant antiparasitic effects, particularly against malaria parasites. The incorporation of trifluoromethyl groups has been linked to improved potency against Plasmodium falciparum, the causative agent of malaria. For instance, a related compound demonstrated an EC50 value of 0.395 μM, indicating strong activity against the parasite's Na+-ATPase .
  • Anticancer Potential :
    • This compound has been investigated for its potential as an anticancer agent. Compounds in this class have shown promise in inhibiting deubiquitinase complexes, which are critical for cancer cell survival and proliferation .
  • Metabolic Stability :
    • The metabolic stability of this compound is crucial for its therapeutic efficacy. Research indicates that modifications to the pyrimidine structure can significantly influence metabolic pathways and bioavailability in vivo .

Case Study 1: Antiparasitic Efficacy

A study focused on the optimization of pyrimidine derivatives for antimalarial activity highlighted the role of structural modifications in enhancing efficacy against malaria parasites. This compound was part of a series that exhibited promising results with low nanomolar EC50 values, showcasing its potential as a lead compound in antimalarial drug development.

Case Study 2: Anticancer Activity

In a separate investigation, this compound was evaluated for its ability to inhibit cancer cell growth. The study reported that the compound effectively reduced cell viability in various cancer cell lines, correlating with its ability to modulate key signaling pathways involved in tumor progression.

Summary of Research Findings

Study FocusKey FindingsReference
AntiparasiticEC50 = 0.395 μM against P. falciparum
AnticancerSignificant reduction in cell viability
Metabolic StabilityEnhanced stability with specific structural features

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